5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one
Description
5-(Allyloxy)-3,4-dihydroisoquinolin-1(2H)-one is a dihydroisoquinolinone derivative featuring an allyloxy (-OCH2CH=CH2) substituent at position 5 of the isoquinolinone scaffold. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities, including anticancer, antiviral, and kinase-inhibitory properties .
Properties
IUPAC Name |
5-prop-2-enoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-8-15-11-5-3-4-10-9(11)6-7-13-12(10)14/h2-5H,1,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOVWSHGFGIHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC2=C1CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Allyloxy)-3,4-dihydroisoquinolin-1(2H)-one is a compound that belongs to the class of isoquinolinones, which have been extensively studied for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and neurodegenerative diseases.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
This compound can be synthesized through various methods, including the Bischler-Napieralski reaction, which has been successfully employed to create derivatives with different substituents that enhance biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including this compound. The compound has shown promising results as a protein arginine methyltransferase 5 (PRMT5) inhibitor. PRMT5 plays a critical role in cell growth and proliferation in cancer cells. In vitro assays demonstrated that derivatives like D3 exhibited significant antiproliferative activity against various cancer cell lines, particularly Z-138 cells (a model for non-Hodgkin lymphoma) with low toxicity profiles .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| D3 | Z-138 | 0.045 | PRMT5 Inhibition |
| D3 | A549 | 0.067 | Apoptosis Induction |
| D3 | MCF7 | 0.052 | Cell Cycle Arrest |
Neuroprotective Effects
In addition to its anticancer properties, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been investigated for their neuroprotective effects. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thus potentially benefiting conditions like Alzheimer's disease . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the isoquinolinone scaffold can enhance AChE inhibitory activity.
Table 2: Neuroprotective Activity
| Compound | AChE Inhibition IC50 (µM) | Remarks |
|---|---|---|
| 5a | 0.033 | High potency against AChE |
| 6a | 0.096 | Moderate potency |
The mechanisms underlying the biological activities of this compound are multifaceted:
- PRMT5 Inhibition : The compound binds to PRMT5, inhibiting its methyltransferase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- AChE Inhibition : By inhibiting AChE, the compound may increase acetylcholine levels in the brain, potentially improving cognitive function and providing therapeutic effects in Alzheimer's disease .
Case Studies
Several case studies have documented the efficacy of isoquinolinone derivatives in preclinical models:
- Non-Hodgkin Lymphoma Model : In a xenograft model using Z-138 cells, treatment with D3 resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 70% over four weeks .
- Alzheimer's Disease Model : In animal models simulating Alzheimer's disease pathology, administration of AChE inhibitors from the isoquinolinone class demonstrated improved memory retention and cognitive performance as measured by standard behavioral tests .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent research has demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one possess significant anticancer properties. Specifically, compounds modified with allyloxy groups have shown potential as inhibitors of cancer cell proliferation. For instance, structural modifications of isoquinoline derivatives have been linked to enhanced activity against various cancer cell lines, suggesting that the allyloxy substitution may contribute positively to bioactivity .
Neuroprotective Effects
Studies indicate that isoquinoline derivatives can exhibit neuroprotective properties. The structural features of 5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one may facilitate interactions with neuroreceptors or enzymes involved in neurodegenerative diseases. This aspect is particularly relevant in the context of developing treatments for conditions such as Alzheimer's and Parkinson's diseases .
Organic Synthesis
Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including cyclization and functionalization reactions, to yield complex molecules with diverse functionalities. For example, its use in palladium-catalyzed reactions has been documented, showcasing its utility in synthesizing more complex organic frameworks .
Catalytic Applications
The compound has also been explored for its potential as a catalyst in organic reactions. Its unique structure allows it to participate in various catalytic cycles, which can enhance reaction efficiency and selectivity. Research into its catalytic properties is ongoing, with promising results indicating its viability as a catalyst for specific organic transformations .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have highlighted how modifications to the isoquinoline core influence its pharmacological properties. For instance:
| Modification | Effect on Activity |
|---|---|
| Allyloxy group addition | Increased anticancer activity |
| Hydroxyl substitutions | Enhanced neuroprotective effects |
| Alkyl chain length variations | Changes in solubility and bioavailability |
These insights guide the design of new derivatives with improved efficacy and reduced side effects .
Case Studies
Case Study 1: Anticancer Screening
A recent study screened several derivatives of this compound against different cancer cell lines (e.g., K562). The results indicated that certain modifications led to significant reductions in cell viability, suggesting a promising avenue for drug development .
Case Study 2: Neuroprotection Against Oxidative Stress
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The study found that certain derivatives could mitigate neuronal damage by enhancing antioxidant defenses, indicating potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
- 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4): This analogue replaces the allyloxy group with a hydroxyl (-OH) at position 5. The hydroxylated derivative is a common precursor for synthesizing ether or ester derivatives .
- 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 129075-49-6): The methoxy (-OCH3) substituent at position 5 provides increased lipophilicity compared to the allyloxy group.
- 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one: Substitution at position 6 with a bulky tert-butyl group demonstrates how steric effects influence biological activity. Such derivatives are often explored for improved target selectivity in kinase inhibition .
Antiproliferative and Antitubulin Activity
- Carbonyl-Linked Derivatives (e.g., 16g and 16f): Compounds such as 6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one (16g) exhibit potent antiproliferative activity (GI50 = 51 nM in DU-145 cells) and inhibit tubulin polymerization by binding to the colchicine site.
- Sulfamate Derivatives (e.g., 17f and 17g): Sulfamoylation of the 6-hydroxy group in 16f/16g enhances tubulin inhibition, with activities comparable to combretastatin A-4. The allyloxy group in 5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one could serve as a synthetic handle for similar modifications, though its electron-rich nature may influence reactivity .
Kinase Inhibition
- BTK Kinase Inhibitors: Derivatives like 6-(dimethylamino)-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]-3,4-dihydroisoquinolin-1(2H)-one demonstrate the scaffold's utility in kinase inhibition. The allyloxy group’s flexibility might allow conformational adjustments for optimal target engagement .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 5-Methoxy Analogue | 5-Hydroxy Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~207.2 | 177.2 | 163.2 |
| LogP (Predicted) | ~2.1 | 1.5 | 1.0 |
| Hydrogen Bond Donors | 0 | 0 | 1 |
| Metabolic Stability | Moderate (ether) | High (methoxy) | Low (phenol) |
The allyloxy group balances lipophilicity and metabolic stability, offering advantages over polar hydroxy or stable methoxy groups in certain therapeutic contexts.
Preparation Methods
Overview of the Core Structure Synthesis: 3,4-Dihydroisoquinolin-1(2H)-one
The parent scaffold, 3,4-dihydroisoquinolin-1(2H)-one, is commonly synthesized via the Castagnoli–Cushman reaction , a well-documented method for constructing the isoquinolinone ring system. This involves the condensation of an aromatic aldehyde with an amine to form an imine intermediate, followed by cyclization with homophthalic anhydride under reflux conditions in toluene (Scheme 1).
- Mix aromatic aldehyde (5.5 mmol), amine (5.0 mmol), and anhydrous sodium sulfate (15.0 mmol) in dry dichloromethane (DCM).
- Stir at room temperature for 24 hours to form the imine intermediate.
- Filter off solids and evaporate solvent.
- Add imine to homophthalic anhydride (3.0 mmol) in dry toluene.
- Reflux for 6 hours.
- Cool, filter precipitate, and recrystallize from acetonitrile to yield 3,4-dihydroisoquinolin-1(2H)-one derivatives.
This method provides a versatile platform to introduce various substituents on the aromatic ring, including the position-5 allyloxy group via appropriate aromatic aldehyde precursors.
Summary of Preparation Steps for 5-(Allyloxy)-3,4-dihydroisoquinolin-1(2H)-one
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Imine formation | Aromatic aldehyde + amine, Na2SO4, dry DCM, rt, 24 h | Intermediate imine |
| 2 | Cyclization (Castagnoli–Cushman) | Imine + homophthalic anhydride, toluene, reflux 6 h | 3,4-Dihydroisoquinolin-1(2H)-one core |
| 3 | O-Alkylation | 5-Hydroxy derivative + allyl halide, base (K2CO3), DMF, rt or mild heat | This compound |
Analytical and Purification Techniques
NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the structure, with chemical shifts referenced to residual solvent peaks (e.g., CDCl3, DMSO-d6). Coupling constants (J) help verify substitution patterns.
Chromatography: Silica gel column chromatography with ethyl acetate-hexane mixtures is typical for purification.
Recrystallization: Often from acetonitrile or ethanol to obtain pure crystalline products.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weights and purity.
Research Findings and Notes
The Castagnoli–Cushman reaction is highly efficient for constructing the isoquinolinone ring and tolerates various substituents, including hydroxy groups needed for subsequent allylation.
O-Alkylation with allyl halides proceeds smoothly under mild conditions, allowing selective functionalization at the 5-position without ring opening or lactam disruption.
Transition-metal catalysis offers potential for stereoselective and regioselective modifications but requires further adaptation for this specific compound.
The overall synthetic route is scalable and amenable to modifications for analog synthesis, enabling exploration of biological activities.
Q & A
Q. What advanced techniques validate hydrogen-bonding and π-π interactions in crystal structures?
- Methodological Answer : utilized Hirshfeld surface analysis (CrystalExplorer) and DFT calculations (B3LYP/6-31G**) to quantify interaction energies. Synchrotron XRD (e.g., at 100 K) improves resolution for weak interactions (e.g., C–H···O) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
